Crizotinib

描述

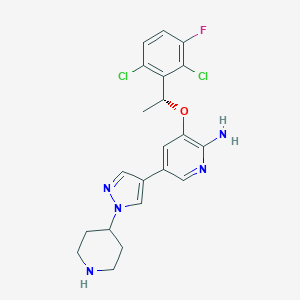

Crizotinib (chemical name: 3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine) is a first-generation tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (c-Met), and ROS1. Approved by the U.S. FDA in 2011, it revolutionized the treatment of ALK-positive non-small cell lung cancer (NSCLC), achieving objective response rates (ORR) of 60–74% in clinical trials and improving median progression-free survival (PFS) to 7–10 months . This compound also demonstrates efficacy in ROS1-rearranged NSCLC, with ORR of 85.7% and median PFS of 18.0 months in first-line settings . Its mechanism involves competitive inhibition of ATP-binding pockets in ALK and ROS1, blocking downstream signaling pathways critical for tumor proliferation and survival .

准备方法

合成路线和反应条件: 克唑替尼的合成涉及多个步骤,从制备关键中间体开始。一种方法包括将 N-保护的 4-(3-(5-氟-6-硝基吡啶-3-基)-1H-吡唑-1-基)哌啶与手性中间体反应,以获得关键的手性中间体。 然后还原和脱保护该中间体,得到克唑替尼 . 反应条件通常温和,该工艺专为大规模生产而设计 .

工业生产方法: 克唑替尼的工业生产通常涉及胶囊的制备。一种常见的方法包括将克唑替尼与预糊化淀粉、羧甲基淀粉钠、气溶胶二氧化硅和硬脂酸镁混合。 然后将该混合物包封,以提高药物的溶解速度和生物利用度 .

化学反应分析

反应类型: 克唑替尼会经历各种化学反应,包括氧化、还原和取代。 已知它可以抑制 ALK、ROS1 和 c-Met 的磷酸化,这些磷酸化对其抗肿瘤活性至关重要 .

常用试剂和条件: 克唑替尼合成中常用的试剂包括叔丁醇钾和二甲基甲酰胺 (DMF)。 反应通常在回流条件下进行,以确保原料完全转化 .

主要生成物: 这些反应生成的主要产物是克唑替尼本身,然后将其制成胶囊用于口服给药 .

科学研究应用

Non-Small Cell Lung Cancer (NSCLC)

Crizotinib is primarily indicated for patients with metastatic NSCLC who have confirmed ALK or ROS1 rearrangements. The drug has demonstrated substantial efficacy, leading to its FDA approval in 2011 for ALK-positive NSCLC and in 2016 for ROS1-positive NSCLC .

Efficacy Data:

- Objective Response Rate (ORR): In a large-scale trial (PROFILE 1005), this compound achieved an ORR of 54% in ALK-positive NSCLC patients .

- Progression-Free Survival (PFS): A phase III study (PROFILE 1014) showed that this compound significantly improved PFS compared to standard chemotherapy, with a median PFS of 11.1 months versus 6.8 months for chemotherapy .

| Study | Population | ORR (%) | Median PFS (months) | Common AEs |

|---|---|---|---|---|

| PROFILE 1005 | ALK-positive NSCLC | 54 | N/A | Vision disorder, nausea |

| PROFILE 1014 | Previously untreated ALK-positive | N/A | 11.1 | Increased transaminases, diarrhea |

Anaplastic Large Cell Lymphoma (ALCL)

This compound is also utilized in treating ALK-positive anaplastic large cell lymphoma. Case studies indicate significant responses in patients with this rare type of lymphoma, reinforcing its role as a treatment option .

Case Study: Dramatic Response in NSCLC

A notable case involved a female patient with NSCLC harboring an ARL1-MET fusion who was treated off-label with this compound. After three weeks, her symptoms improved significantly, and imaging showed marked tumor reduction. However, the disease eventually progressed after several months, indicating potential resistance mechanisms .

Case Study: ROS1-Positive NSCLC

In another case involving patients with ROS1-positive metastatic NSCLC, this compound demonstrated an ORR of 66% in a clinical trial setting. This trial highlighted the drug's effectiveness across various lines of therapy and contributed to its expanded indication by the FDA .

Comparative Studies

Recent studies have compared this compound to newer agents such as ensartinib and lorlatinib. These studies suggest that while this compound remains effective, newer agents may offer improved progression-free survival rates and better management of central nervous system metastases.

| Drug | Median PFS (months) | Notes |

|---|---|---|

| This compound | 12.7 | Standard treatment for ALK-positive NSCLC |

| Ensartinib | Not reached | Superior efficacy in recent trials |

| Lorlatinib | Improved | Better intracranial activity compared to this compound |

作用机制

相似化合物的比较

First-Generation ALK Inhibitors: Crizotinib

This compound remains the benchmark first-line therapy for ALK-positive NSCLC due to its rapid clinical response and tolerability. However, its limitations include poor blood-brain barrier penetration (leading to frequent brain metastases) and acquired resistance, often via secondary ALK mutations (e.g., L1196M, G1269A) .

Second-Generation ALK Inhibitors

Ceritinib (LDK378)

- Efficacy : Ceritinib shows ORR of 56–72% in ALK-positive NSCLC, including cases resistant to this compound. Median PFS is 16.6 months in first-line use, outperforming this compound .

- Resistance : Effective against this compound-resistant mutations (e.g., F1174L) but less so against G1202R .

- Brain Metastasis : Superior CNS penetration compared to this compound, with intracranial ORR of 45% .

Alectinib (CH5424802)

- Efficacy : First-line ORR of 82.9% and median PFS of 34.8 months, significantly surpassing this compound .

- Safety : Lower rates of gastrointestinal toxicity compared to this compound .

- Resistance : Active against this compound-resistant mutations but ineffective against I1171T/N/S .

Brigatinib (AP26113)

- Efficacy : ORR of 54% in this compound-resistant patients, with median PFS of 16.7 months .

- Unique Activity : Targets EGFR co-mutations, broadening its therapeutic scope .

Third-Generation ALK Inhibitors: Lorlatinib

- Efficacy : ORR of 48% in heavily pretreated patients, with intracranial ORR of 60% .

- Resistance : Overcomes most this compound-resistant mutations, including G1202R, via macrocyclic structural modifications .

ROS1 Inhibitors and Cross-Efficacy

This compound is a cornerstone in ROS1-rearranged NSCLC, outperforming chemotherapy with ORR of 85.7% vs. 44% and median PFS of 18.0 vs. 7.0 months . Comparatively, Entrectinib (a third-generation TKI) shows similar ROS1 efficacy but enhanced CNS activity .

Resistance Profiles and Mechanisms

- This compound Resistance : Driven by ALK mutations (30%), bypass signaling (e.g., EGFR), or pharmacokinetic failure (e.g., brain metastases) .

- Second-Generation TKIs : Address ALK mutations but face new resistance (e.g., ALK G1202R with Ceritinib) .

Real-World Efficacy vs Clinical Trial Data

Real-world studies confirm this compound’s consistency, with ORR of 66% and 1-year survival rates of 77–81%, aligning with trial data . However, crossover in trials complicates overall survival (OS) comparisons; this compound improved 2-year survival to 54% vs. 12% in historical controls .

Table 1: Efficacy Comparison of ALK/ROS1 Inhibitors in NSCLC

| Drug | Target | ORR (%) | Median PFS (Months) | CNS Activity | Key Resistance Mutations Addressed |

|---|---|---|---|---|---|

| This compound | ALK, ROS1 | 60–74 | 7.0–10.0 | Limited | None (baseline) |

| Ceritinib | ALK | 56–72 | 16.6 | Moderate | L1196M, F1174L |

| Alectinib | ALK | 82.9 | 34.8 | High | L1196M, C1156Y |

| Lorlatinib | ALK | 48 | Not reported | High | G1202R, L1196M |

| Entrectinib | ROS1 | 77 | 19.0 | High | ROS1 G2032R |

Table 2: Real-World Outcomes of this compound in ALK+ NSCLC

| Study Parameter | Result |

|---|---|

| Overall Response Rate (ORR) | 66% (69% first-line, 60% later-line) |

| Median PFS | 14 months |

| 1-Year Survival Rate | 77–81% |

| Median OS | 25.2 months |

生物活性

Crizotinib, a small-molecule tyrosine kinase inhibitor, is primarily recognized for its efficacy in treating non-small cell lung cancer (NSCLC) harboring ALK (anaplastic lymphoma kinase) rearrangements. However, recent research has unveiled its diverse biological activities beyond oncology, including antibacterial properties and effects on cancer metastasis. This article explores the biological activity of this compound, supported by detailed data tables and case studies.

This compound functions by inhibiting multiple tyrosine kinases, including ALK and MET. Its mechanism involves binding to the ATP-binding site of these kinases, thereby blocking their phosphorylation and subsequent signaling pathways that promote tumor growth and survival.

Key Mechanisms:

- ALK Inhibition : this compound specifically inhibits ALK phosphorylation, leading to reduced cell proliferation in ALK-positive NSCLC cells with an IC50 ranging from 250 to 340 nmol/L .

- MET Inhibition : It also targets MET, which is involved in cell growth and migration, further contributing to its antitumor effects .

Antibacterial Activity

Recent studies have highlighted this compound's unexpected antibacterial properties against Gram-positive bacteria. A notable study demonstrated that this compound exhibits significant antibacterial activity against drug-resistant strains, particularly Staphylococcus aureus.

Study Findings:

- Efficacy : this compound increased the survival rate in infected mice and reduced pulmonary inflammation .

- Mechanism : The antibacterial effect was attributed to the inhibition of ATP production and disruption of pyrimidine metabolism by targeting CTP synthase PyrG .

Antimetastatic Activity

This compound has also been shown to inhibit cancer metastasis through its effects on TGFβ signaling pathways. This is particularly relevant for NSCLC cells where metastasis poses a significant challenge.

Research Insights:

- TGFβ Inhibition : this compound suppresses TGFβ signaling by blocking Smad phosphorylation, which is crucial for cell migration and invasion .

- In Vivo Studies : Bioluminescence imaging indicated that this compound significantly reduced the metastatic capacity of NSCLC cells .

Case Studies

- Case Study on NSCLC Treatment :

- Antimicrobial Efficacy Case Study :

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of crizotinib in ALK-positive non-small cell lung cancer (NSCLC), and how is this validated experimentally?

- Methodological Answer : this compound inhibits anaplastic lymphoma kinase (ALK) tyrosine kinase activity, disrupting downstream signaling pathways (e.g., STAT3, PI3K/AKT). Validation involves:

- In vitro kinase assays to measure IC50 values .

- Immunoblotting to assess phosphorylation status of ALK and downstream targets in cell lines .

- Xenograft models to evaluate tumor regression and progression-free survival .

Q. Which biomarkers are critical for identifying this compound-responsive populations, and how are they standardized across studies?

- Methodological Answer :

- Biomarkers : ALK rearrangement via FISH (break-apart probes) or RT-PCR for EML4-ALK fusion variants .

- Standardization : Use validated protocols (e.g., Vysis ALK Break Apart FISH Probe Kit) and cross-validate with immunohistochemistry (IHC) for ALK protein overexpression .

- Pitfalls : False positives in FISH due to chromosomal polysomy; confirm with orthogonal methods .

Advanced Research Questions

Q. How can contradictory clinical data on this compound resistance mechanisms be systematically analyzed?

- Methodological Answer :

- Data Integration : Combine genomic (e.g., ALK secondary mutations like L1196M), transcriptomic (upregulation of EGFR/MET), and pharmacodynamic data (e.g., drug penetration in CNS) .

- In Silico Modeling: Use molecular dynamics simulations to predict mutation-induced conformational changes in ALK that reduce this compound binding .

Q. What experimental designs are optimal for evaluating this compound’s off-target effects in preclinical models?

- Methodological Answer :

- Kinome-Wide Profiling : Use platforms like DiscoverX KINOMEscan to assess selectivity across 468 kinases .

- Phenotypic Screening : Monitor organoid viability and mitochondrial toxicity in non-cancer tissues (e.g., hepatocytes) .

- Dose Escalation : Compare clinical plasma concentrations (Cmax ≈ 300 nM) to off-target IC50 values .

Q. How can computational methods (e.g., DFT, molecular docking) enhance structural optimization of this compound analogs?

- Methodological Answer :

- DFT Calculations : Analyze electron density maps to identify regions for chemical modification (e.g., piperidine ring substitutions) .

- Docking Simulations : Use AutoDock Vina to predict binding poses with mutant ALK variants and prioritize synthetic targets .

- Table: Key Spectroscopic Parameters for this compound Structural Analysis

| Method | Key Findings | Reference |

|---|---|---|

| IR Spectroscopy | C=O stretch at 1680 cm⁻¹ confirms carbonyl group | |

| ECD | Positive Cotton effect at 290 nm indicates chiral centers |

Q. Methodological Frameworks

Q. What strategies ensure reproducibility in this compound pharmacology studies?

- Answer :

- Compound Characterization : Provide HPLC purity (>98%), NMR/HRMS data, and batch-specific activity in supplemental materials .

- In Vivo Protocols: Adopt ARRIVE guidelines for tumor volume measurements and survival endpoints .

Q. How should researchers address discrepancies between in vitro and clinical efficacy data?

- Answer :

属性

IUPAC Name |

3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIFNKAUNYNJU-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701009329 | |

| Record name | Crizotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Crizotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

877399-52-5 | |

| Record name | Crizotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877399-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crizotinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877399525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crizotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crizotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701009329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRIZOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53AH36668S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。